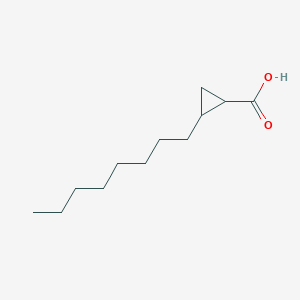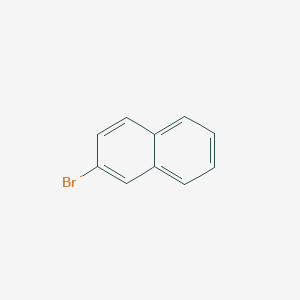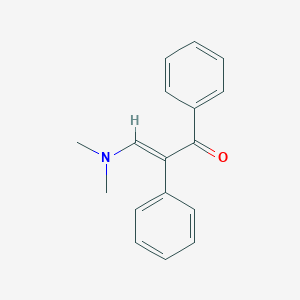
Fluoromethyldiphenylsilane
Übersicht
Beschreibung
Fluoromethyldiphenylsilane is a chemical compound with the molecular formula C13H13FSi . It contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their new functions and better performance . Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
Molecular Structure Analysis
Fluoromethyldiphenylsilane contains 28 atoms in total, including 13 Hydrogen atoms, 13 Carbon atoms, and 1 Fluorine atom . It also contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Wissenschaftliche Forschungsanwendungen
18F-labeling of peptides for PET imaging : Fluoromethyldiphenylsilane derivatives have been employed in the development of efficient 18F-labeling strategies for peptides used in positron emission tomography (PET) imaging. This application is vital in nuclear medicine for visualizing neuro-endocrine tumors and other medical conditions (Schirrmacher et al., 2006).
Superhydrophobic and superoleophobic coatings : Fluoromethyldiphenylsilane-based nanocomposites have been used to create coating surfaces with superhydrophobic and superoleophobic characteristics. These coatings are applied to materials like glass and PMMA to impart oleophobicity and fluorescent emission ability (Goto et al., 2011).
Optical resolution and epimerization of fluorosilane compounds : Research on fluorosilane compounds with optically active amino groups has led to new methods for accessing optically active silicon compounds. This work is significant in the synthesis of enantiomerically pure silicon-based molecules (Kawachi et al., 1999).
Ammonia fluorosensors based on sol-gel materials : Studies have investigated the use of fluoromethyldiphenylsilane in the development of ammonia fluorosensors. These sensors are based on ion pairs embedded in sol-gel glass and can detect ammonia levels as low as 0.1 mg/L (Preininger et al., 1998).
Photoredox systems for catalytic fluoromethylation : Research has been conducted on the fine design of photoredox systems using fluoromethyldiphenylsilane derivatives for catalytic fluoromethylation of carbon-carbon multiple bonds. This is particularly relevant in the pharmaceutical and agrochemical fields (Koike & Akita, 2016).
PET imaging of serotonin receptors : Fluoromethyldiphenylsilane compounds have been used in PET imaging studies, such as the comparison of 18F-Mefway with 18F-FCWAY for quantifying serotonin receptors in humans (Choi et al., 2015).
Eigenschaften
IUPAC Name |
fluoro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRVUCIKVZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280089 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethyldiphenylsilane | |
CAS RN |
17739-53-6 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17739-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



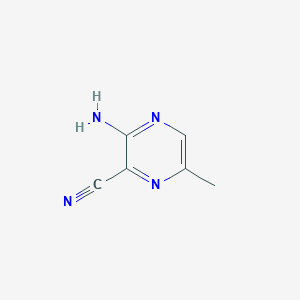

![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
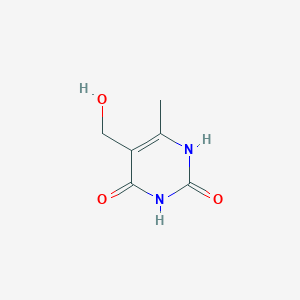
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)

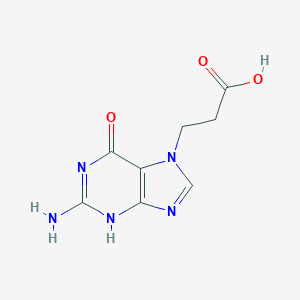
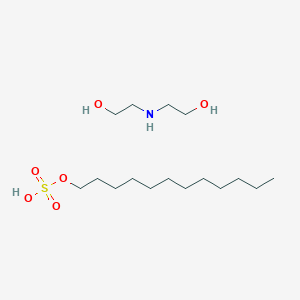
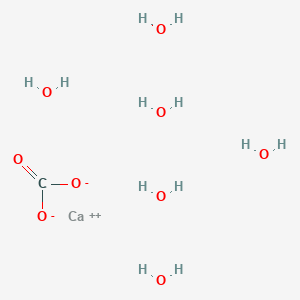
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
